Jedi2
Overview
Description
Jedi2, also known by its IUPAC name 2-methyl-5-thiophen-2-ylfuran-3-carboxylic acid, is a chemical compound that acts as an agonist for the mechanosensitive ion channel PIEZO1. This compound is used in research to understand the function of touch perception and mechanotransduction .
Mechanism of Action
Target of Action
The primary targets of Jedi2 are currently under investigation. As a thiophene-based analog, it is part of a class of compounds that have been the focus of many scientists due to their potential biological activity .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that thiophene derivatives can influence a variety of pathways due to their diverse pharmacological properties . The downstream effects of these pathway alterations are currently under study.
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. Given the diverse pharmacological properties of thiophene derivatives, it is expected that this compound may have a broad range of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jedi2 involves the formation of a furan ring substituted with a thiophene group and a carboxylic acid group. The specific synthetic route and reaction conditions for this compound are not widely detailed in public literature. general methods for synthesizing such compounds typically involve:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Group: This step may involve coupling reactions such as Suzuki or Stille coupling.
Carboxylation: The introduction of the carboxylic acid group can be done through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound are not explicitly documented. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Jedi2 undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or other derivatives.
Substitution: The hydrogen atoms on the furan and thiophene rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carboxylic acid group can yield alcohols .
Scientific Research Applications
Jedi2 is primarily used in scientific research to study the mechanosensitive ion channel PIEZO1. This channel plays a crucial role in various physiological processes, including touch perception, vascular development, and blood pressure regulation. This compound’s ability to activate PIEZO1 makes it a valuable tool in:
Chemistry: Understanding the chemical properties and reactivity of mechanosensitive ion channels.
Biology: Investigating the role of PIEZO1 in cellular processes and mechanotransduction.
Medicine: Exploring potential therapeutic applications for conditions related to PIEZO1 dysfunction, such as hereditary xerocytosis and lymphatic dysplasia.
Industry: Developing new materials and technologies that leverage mechanosensitive ion channels .
Comparison with Similar Compounds
Similar Compounds
Yoda1: Another PIEZO1 activator, but with a different binding site and mechanism of action.
Jedi1: Chemically related to Jedi2 and also activates PIEZO1, but with different potency and specificity .
Uniqueness of this compound
This compound is unique in its specific binding site and mechanism of action on PIEZO1. Unlike Yoda1, which binds to the C-terminal extracellular domain, this compound binds to the peripheral blade-like structure of PIEZO1. This distinct binding site allows this compound to activate PIEZO1 through a different allosteric pathway, making it a valuable tool for studying the diverse mechanisms of mechanosensitive ion channel activation .
Properties
IUPAC Name |
2-methyl-5-thiophen-2-ylfuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-6-7(10(11)12)5-8(13-6)9-3-2-4-14-9/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDCRSXNEOKXDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383819 | |
Record name | 2-Methyl-5-(thien-2-yl)-3-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651005-90-2 | |
Record name | 2-Methyl-5-(thien-2-yl)-3-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Jedi2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R2DP497ZL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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